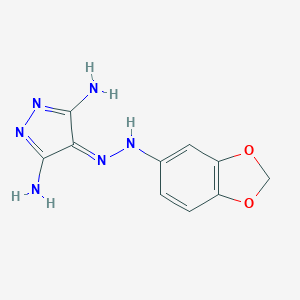![molecular formula C27H22ClN5O B292299 2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292299.png)
2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine, also known as CMPD1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine exerts its effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth and migration of endothelial cells, which play a crucial role in angiogenesis. 2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine has also been found to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, 2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has potential off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine. One potential direction is to study its effects on other signaling pathways and enzymes. Another potential direction is to develop more potent and selective inhibitors of CK2 based on the structure of 2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine. Additionally, further research is needed to determine the optimal dosage and administration of 2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine for different applications. Finally, more research is needed to determine the potential side effects and toxicity of 2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine in vivo.
In conclusion, 2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine is a chemical compound that has shown great potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine and its applications in various fields.
Méthodes De Synthèse
2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of 4-chloroaniline, morpholine, and diphenylacetonitrile in the presence of a catalyst. The final product is obtained by the reaction of the intermediate compound with pyridine.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, anti-inflammatory, and anti-angiogenic properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C27H22ClN5O |
|---|---|
Poids moléculaire |
467.9 g/mol |
Nom IUPAC |
4-[2-(4-chlorophenyl)-3,4-diphenylpyrazolo[3,4-d]pyridazin-7-yl]morpholine |
InChI |
InChI=1S/C27H22ClN5O/c28-21-11-13-22(14-12-21)33-26(20-9-5-2-6-10-20)23-24(19-7-3-1-4-8-19)29-30-27(25(23)31-33)32-15-17-34-18-16-32/h1-14H,15-18H2 |
Clé InChI |
WMNPGNKEFQDBAG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NN=C(C3=C(N(N=C32)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
C1COCCN1C2=NN=C(C3=C(N(N=C32)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292217.png)
![5,7-dimethyl-3-phenyldiazenyl-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B292219.png)
![3-[(2-fluorophenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292220.png)
![3-(3-chlorophenyl)azo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B292221.png)
![3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292222.png)
![3-[(3-methoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292223.png)
![3-(1,3-benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292224.png)
![5-amino-4-[2-(4-ethoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292226.png)
![5-amino-4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292227.png)
![5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292228.png)
![5-amino-4-[2-(1,3-benzodioxol-5-yl)hydrazinyl]pyrazol-3-one](/img/structure/B292229.png)

![4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine](/img/structure/B292237.png)
![(3Z)-2-amino-7-imino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292239.png)